molecular formula C12H15N3O2 B2985242 N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide CAS No. 2411264-86-1

N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide

Cat. No. B2985242
CAS RN: 2411264-86-1
M. Wt: 233.271
InChI Key: PYZFPXDXFGHXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide 41-2272 acts by activating sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important secondary messenger molecule that regulates a variety of physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By increasing cGMP levels, N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide 41-2272 promotes vasodilation and reduces vascular resistance, leading to improved blood flow and decreased blood pressure.
Biochemical and Physiological Effects:
In addition to its effects on pulmonary function, N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide 41-2272 has been shown to have a variety of other biochemical and physiological effects. These include:
- Improving endothelial function: N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide 41-2272 has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.
- Reducing inflammation: N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide 41-2272 has been shown to reduce inflammation in animal models of sepsis and acute lung injury.
- Enhancing neuroprotection: N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide 41-2272 has been shown to enhance neuroprotection in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide 41-2272 in laboratory experiments is its specificity for sGC activation. This allows researchers to selectively target the cGMP signaling pathway without affecting other signaling pathways. However, one limitation of using N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide 41-2272 is its relatively short half-life, which can make it difficult to achieve sustained effects in vivo.

Future Directions

There are several potential future directions for research on N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide 41-2272. These include:
- Developing new sGC activators with longer half-lives and improved pharmacokinetic properties.
- Investigating the potential of sGC activators in the treatment of other cardiovascular and neurological diseases.
- Exploring the mechanisms underlying the anti-inflammatory and neuroprotective effects of sGC activators.
- Investigating the potential of sGC activators in combination with other drugs for synergistic effects.

Synthesis Methods

The synthesis of N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide involves the reaction of 5-methyl-2-aminopyrimidine with 2-bromo-1-(4-methoxyphenyl)ethanone to form 5-methyl-2-(1-(4-methoxyphenyl)ethanone)amino-pyrimidine. This intermediate product is then reacted with propargyl bromide to form N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide.

Scientific Research Applications

N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide has been extensively studied for its potential therapeutic applications in a variety of disease states. One of the most promising areas of research is its use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. Studies have shown that N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide 41-2272 can improve pulmonary function and reduce pulmonary artery pressure in animal models of pulmonary hypertension.

properties

IUPAC Name

N-[1-hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-3-4-12(17)15-10(8-16)5-11-13-6-9(2)7-14-11/h6-7,10,16H,5,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZFPXDXFGHXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(CC1=NC=C(C=N1)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]but-2-ynamide

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